4-Ethyl-2-(4-ethylphenoxy)phenol
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Overview
Description
4-Ethyl-2-(4-ethylphenoxy)phenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(4-ethylphenoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethylphenol with 4-ethylphenoxy chloride under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out in an organic solvent like dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(4-ethylphenoxy)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in the presence of catalysts like FeCl3 or AlCl3.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-Ethyl-2-(4-ethylphenoxy)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(4-ethylphenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A simpler phenol derivative with similar antimicrobial properties.
2-(4-Ethylphenoxy)phenol: Another phenol derivative with comparable chemical reactivity.
4-Ethyl-2-methoxyphenol: Shares structural similarities but differs in the presence of a methoxy group instead of an ethyl group .
Uniqueness
4-Ethyl-2-(4-ethylphenoxy)phenol is unique due to the presence of two ethyl groups and an ether linkage, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
62224-32-2 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-ethyl-2-(4-ethylphenoxy)phenol |
InChI |
InChI=1S/C16H18O2/c1-3-12-5-8-14(9-6-12)18-16-11-13(4-2)7-10-15(16)17/h5-11,17H,3-4H2,1-2H3 |
InChI Key |
XGUHAQXSJCTLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC)O |
Origin of Product |
United States |
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